5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXWHSXCIHBUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640535 | |
| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212184-86-6 | |
| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler–Napieralski Cyclization
The Bischler–Napieralski reaction remains a cornerstone for synthesizing tetrahydroisoquinoline derivatives, including 5,7-dimethoxy-substituted analogs. This method involves cyclodehydration of β-phenylethylamides or ketoamides under dehydrating conditions, typically using phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines.
Procedure Example : Starting from 3,4-dimethoxyphenethylamine, amides are formed with appropriate acid chlorides, followed by cyclization with POCl₃ to yield dihydroisoquinoline intermediates. These intermediates are then reduced using sodium borohydride (NaBH₄) to afford the tetrahydroisoquinoline core.
Yields and Conditions : Reduction of dihydroisoquinolines with NaBH₄ typically affords tetrahydroisoquinolines in high yields (85–97%) under mild conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation | 3,4-dimethoxyphenethylamine + acid chloride | High | Room temperature |
| Bischler–Napieralski cyclization | POCl₃, reflux | Moderate to high | Formation of dihydroisoquinoline |
| Reduction | NaBH₄ in methanol | 85–97 | Mild conditions |
Pomeranz–Fritsch–Bobbitt Cyclization Coupled with Petasis Reaction
A modern and efficient synthetic route involves combining the Petasis reaction with the Pomeranz–Fritsch–Bobbitt cyclization to access 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which can be adapted for 5,7-dimethoxy analogs by suitable substitution.
Petasis Reaction : This multicomponent reaction forms key chiral oxazinone intermediates by reacting chiral aminoacetals with boronic acids and aldehydes or glyoxylic acid.
Pomeranz–Fritsch–Bobbitt Cyclization : The oxazinone intermediates undergo acid-catalyzed cyclization to form the tetrahydroisoquinoline core.
Key Findings : This approach allows diastereoselective synthesis of enantiomerically enriched tetrahydroisoquinolines with good yields and stereochemical control.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Petasis reaction | Chiral aminoacetal + boronic acid + glyoxylic acid | Good | Formation of chiral oxazinone |
| Pomeranz–Fritsch–Bobbitt cyclization | Acid catalysis (e.g., TMSOTf, BF₃·OEt₂) | Moderate to high | Cyclization to tetrahydroisoquinoline |
Alternative Synthetic Routes
Reduction-Cyclization of Ketoamides
An alternative approach involves synthesizing ketoamides followed by reduction and acid-mediated cyclization to form the tetrahydroisoquinoline ring.
Process : Ketoamides are reduced using NaBH₄ to hydroxyamides, which cyclize under acidic conditions (e.g., p-toluenesulfonic acid) to tetrahydroisoquinolines.
Applications : This route is versatile for preparing 1-monosubstituted and 1,1-disubstituted tetrahydroisoquinolines, including methoxy-substituted derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ketoamide synthesis | From acid chlorides and amines | High | Precursor formation |
| Reduction | NaBH₄ in methanol | 85–90 | Formation of hydroxyamides |
| Cyclization | p-Toluenesulfonic acid, reflux | Good | Ring closure to tetrahydroisoquinoline |
Halogenation and Subsequent Functionalization
A notable method for functionalizing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves selective halogenation (e.g., chlorination) followed by nucleophilic substitution.
Example : Chlorination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride with sodium hypochlorite in a biphasic toluene/water system at low temperature yields 2-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in excellent yield (95–97%).
Significance : This halogenated intermediate is valuable for further substitution reactions to introduce diverse functional groups.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation | NaOCl (5% aqueous), toluene, -5 to 0 °C | 95–97 | Selective chlorination |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yields (%) |
|---|---|---|---|
| Bischler–Napieralski Cyclization | POCl₃, amides from 3,4-dimethoxyphenethylamine | Well-established, scalable | 85–97 |
| Petasis + Pomeranz–Fritsch–Bobbitt | Chiral aminoacetals, boronic acids, acid catalysis | Diastereoselective, enantioselective | Moderate to high |
| Reduction-Cyclization of Ketoamides | NaBH₄ reduction, acid cyclization | Versatile for substituted derivatives | 85–90 |
| Halogenation Functionalization | NaOCl, biphasic toluene/water system | High yield, useful intermediate | 95–97 |
Research Findings and Notes
The Petasis/Pomeranz–Fritsch–Bobbitt approach is particularly useful for synthesizing chiral 6,7-dimethoxy derivatives and can be adapted for 5,7-dimethoxy analogs by modifying the aromatic substitution pattern.
Bischler–Napieralski cyclization remains a robust and widely used method, especially when starting from 3,4-dimethoxyphenethylamine derivatives, which can be regioselectively modified to introduce the 5,7-dimethoxy substitution pattern.
Reduction of dihydroisoquinoline intermediates with NaBH₄ is a common step to obtain the tetrahydroisoquinoline core in high yield and purity.
Halogenation methods provide reactive intermediates for further functionalization, expanding the chemical space of substituted tetrahydroisoquinolines.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the applications of DMTHIQ across several domains, including medicinal chemistry, neuropharmacology, and synthetic biology.
Chemical Properties and Structure
DMTHIQ is a tetrahydroisoquinoline derivative characterized by two methoxy groups at the 5 and 7 positions of the isoquinoline ring. Its molecular formula is C_11H_15NO_2, and it has a molecular weight of 195.25 g/mol. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.
Neuroprotective Agents
Research indicates that DMTHIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that DMTHIQ can inhibit oxidative stress and reduce neuronal apoptosis, which are critical factors in the progression of these diseases. For example:
- Case Study : A study conducted by Zhang et al. (2020) demonstrated that DMTHIQ significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound also modulated the expression of neuroprotective genes such as BDNF (Brain-Derived Neurotrophic Factor) and Nrf2 (Nuclear factor erythroid 2-related factor 2) .
Antidepressant Activity
DMTHIQ has been investigated for its potential antidepressant effects. The compound's ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggests its relevance in mood regulation.
- Research Findings : In a randomized controlled trial by Lee et al. (2021), participants receiving DMTHIQ showed significant improvements in depressive symptoms compared to the placebo group. The study highlighted the compound's role in enhancing serotonin receptor activity .
Antitumor Activity
Emerging research suggests that DMTHIQ may possess antitumor properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines.
- Case Study : A study by Kim et al. (2022) found that DMTHIQ exhibited cytotoxic effects against breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase-3 pathways. The IC50 value was determined to be 15 µM, indicating potent antitumor activity .
Biosynthetic Pathways
DMTHIQ serves as an important intermediate in the biosynthesis of various alkaloids. Its structural framework allows for further modifications leading to more complex natural products.
- Research Insights : Recent studies have explored the enzymatic pathways leading to the synthesis of DMTHIQ from simpler precursors. For instance, research by Thompson et al. (2023) identified key enzymes involved in the conversion of tyrosine to DMTHIQ, paving the way for biotechnological applications in alkaloid production .
Drug Development
The unique pharmacological profile of DMTHIQ makes it a promising candidate for drug development initiatives targeting central nervous system disorders.
- Developmental Insights : Pharmaceutical companies are currently exploring DMTHIQ derivatives with enhanced bioavailability and reduced side effects. Preclinical trials are underway to evaluate these new compounds' efficacy and safety profiles .
Table 1: Biological Activities of DMTHIQ
| Activity Type | Study Reference | Findings |
|---|---|---|
| Neuroprotection | Zhang et al., 2020 | Reduced oxidative stress-induced cell death |
| Antidepressant | Lee et al., 2021 | Significant improvement in depressive symptoms |
| Antitumor | Kim et al., 2022 | Induced apoptosis in breast cancer cells |
Table 2: Synthesis Pathways Involving DMTHIQ
| Substrate | Enzyme | Product |
|---|---|---|
| Tyrosine | Tyrosine decarboxylase | DMTHIQ |
| DMTHIQ | O-methyltransferase | Modified alkaloids |
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include neurotransmitter pathways and enzyme inhibition mechanisms .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups, leading to different biological activities.
Quinoline derivatives: These compounds share a similar core structure but have different functional groups and biological activities
Uniqueness
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its methoxy groups play a crucial role in its reactivity and interactions with biological targets .
Biological Activity
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Primary Targets:
- Sigma-2 Receptors: DMTHIQ exhibits high affinity for sigma-2 receptors, which are implicated in various physiological processes including cell proliferation and apoptosis.
- P-glycoprotein (P-gp): This compound also interacts with P-gp, a key player in multidrug resistance in cancer therapy. Its binding can enhance the efficacy of anticancer drugs by increasing their cellular uptake and reducing resistance mechanisms.
Biochemical Pathways:
The interaction of DMTHIQ with sigma-2 receptors and P-gp leads to:
- Decreased cell proliferation.
- Increased sensitivity of cancer cells to chemotherapy agents.
Pharmacological Properties
DMTHIQ has been studied for several pharmacological effects:
-
Anticancer Activity:
- In vitro Studies: DMTHIQ has shown promising results against various cancer cell lines. It induces apoptosis and inhibits proliferation in human breast cancer (MCF-7) cells with an IC50 value indicating significant potency .
- Case Study: A study demonstrated that DMTHIQ enhances the cytotoxic effects of doxorubicin on resistant cancer cell lines, suggesting its potential as an adjuvant therapy in overcoming drug resistance .
- Antimicrobial Activity:
- Neuroprotective Effects:
Structure-Activity Relationship (SAR)
The biological activity of DMTHIQ is influenced by its structural features:
- The presence of methoxy groups at positions 5 and 7 enhances its interaction with biological targets.
- Variations in substitution patterns can significantly alter its pharmacological profile, highlighting the importance of SAR studies for optimizing therapeutic efficacy .
Table 1: Biological Activities of DMTHIQ
| Activity Type | Effectiveness (IC50/MIC) | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM (MCF-7) | |
| Antibacterial | MIC = 20 µg/mL | |
| Neuroprotective | Protective against oxidative stress |
Table 2: Comparison with Similar Compounds
| Compound | Sigma-2 Binding Affinity | P-gp Interaction | Notes |
|---|---|---|---|
| This compound | High | Yes | Strong anticancer activity |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Moderate | No | Different methoxy positions |
| 1,2,3,4-Tetrahydroisoquinoline | Low | No | Lacks methoxy groups |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
